molecular formula C15H24O2 B12678559 2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol CAS No. 94231-81-9

2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol

Cat. No.: B12678559
CAS No.: 94231-81-9
M. Wt: 236.35 g/mol
InChI Key: IWEFLIJBBPZMBB-UHFFFAOYSA-N
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Description

2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol is a complex organic compound with the molecular formula C15H24O2. It is characterized by its unique structure, which includes an allyl group, a decahydro-6-methyl-1,4-methanonaphthalene core, and two hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Hydrogenation: Reduction of aromatic compounds to form the decahydro core.

    Alkylation: Introduction of the allyl group through alkylation reactions.

    Hydroxylation: Addition of hydroxyl groups using oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and alkylation processes, utilizing catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure high purity and consistency .

Types of Reactions:

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the allyl group or further hydrogenate the core.

    Substitution: The allyl group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution Reagents: Halogens (e.g., Br2) or nucleophiles (e.g., NH3).

Major Products:

Scientific Research Applications

2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups may form hydrogen bonds with active sites, while the allyl group can participate in covalent modifications. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

    2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6-ol: Lacks one hydroxyl group.

    2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-7-ol: Hydroxyl group at a different position.

    2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-dione: Contains ketone groups instead of hydroxyl groups.

Uniqueness: 2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol is unique due to the presence of two hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from similar compounds and contributes to its diverse applications.

Properties

CAS No.

94231-81-9

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

4-methyl-9-prop-2-enyltricyclo[6.2.1.02,7]undecane-4,5-diol

InChI

InChI=1S/C15H24O2/c1-3-4-9-5-10-6-11(9)12-7-14(16)15(2,17)8-13(10)12/h3,9-14,16-17H,1,4-8H2,2H3

InChI Key

IWEFLIJBBPZMBB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C3CC(C(C3)C2CC1O)CC=C)O

Origin of Product

United States

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